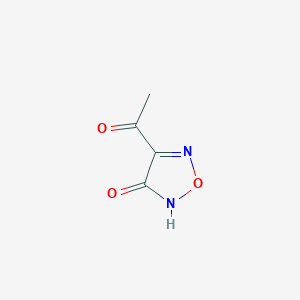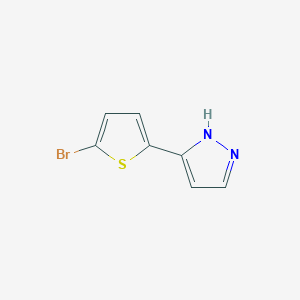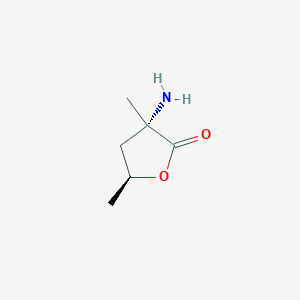
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one, also known as DMO, is a chiral cyclic amino acid derivative. It is a bioisostere of proline and is commonly used in the synthesis of peptides and peptidomimetics. The unique properties of DMO make it an attractive alternative to proline in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one is not fully understood, but it is believed to act as a proline bioisostere, mimicking the structural and functional properties of proline. (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been shown to interact with proteins and enzymes involved in various biological processes, including cell signaling, DNA replication, and protein synthesis.
Biochemical and Physiological Effects:
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been used in the development of new antibiotics and antifungal agents. (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has also been shown to have anticancer properties, and has been used in the development of new cancer treatments. Additionally, (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one in lab experiments is its unique properties as a proline bioisostere. This allows for the development of new drugs and pharmaceuticals with improved properties and efficacy. However, (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one can be difficult to synthesize and may have limited availability, which can be a limitation for lab experiments.
Zukünftige Richtungen
There are many possible future directions for the use of (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one in scientific research. One area of interest is the development of new antibiotics and antifungal agents, as (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has shown promising results in inhibiting the growth of bacteria and fungi. Additionally, (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one and its potential applications in medicine and drug development.
Synthesemethoden
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one can be synthesized through a variety of methods, including the Strecker synthesis, the Mannich reaction, and the Pictet-Spengler reaction. One of the most common methods for synthesizing (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one is through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been widely used in scientific research for its unique properties and potential applications. It has been shown to have antimicrobial and antifungal properties, and has been used in the development of new antibiotics and antifungal agents. (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has also been used in the synthesis of peptide-based drugs and has shown promising results in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
160281-12-9 |
|---|---|
Produktname |
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3S,5S)-3-amino-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-6(2,7)5(8)9-4/h4H,3,7H2,1-2H3/t4-,6-/m0/s1 |
InChI-Schlüssel |
GROCKJPOWQCNPO-NJGYIYPDSA-N |
Isomerische SMILES |
C[C@H]1C[C@](C(=O)O1)(C)N |
SMILES |
CC1CC(C(=O)O1)(C)N |
Kanonische SMILES |
CC1CC(C(=O)O1)(C)N |
Synonyme |
2(3H)-Furanone,3-aminodihydro-3,5-dimethyl-,(3S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





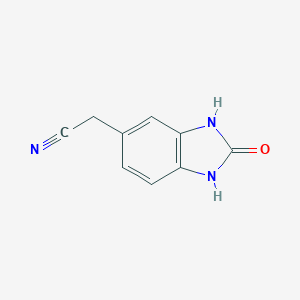
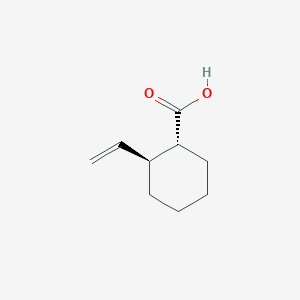
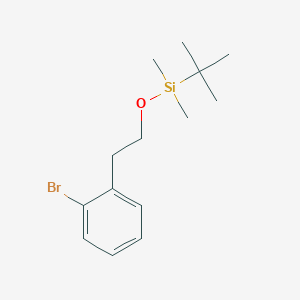
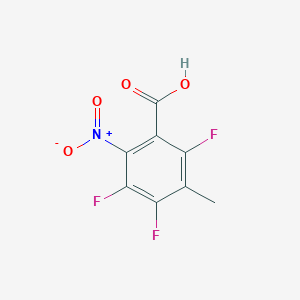

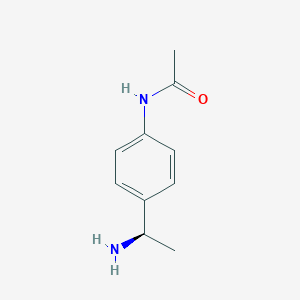
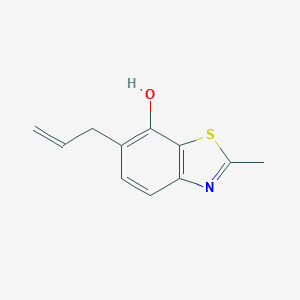

![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
